molecular formula C12H18ClNO B1419704 1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride CAS No. 1221723-81-4

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride

Cat. No. B1419704
M. Wt: 227.73 g/mol
InChI Key: NFINDQKJMNKQEM-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride” is an organic compound . It has a molecular weight of 227.73 . The IUPAC name for this compound is 1-(4-methoxyphenyl)cyclopentanamine hydrochloride . It appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 248-250 degrees . It is stored at room temperature .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Kinetics and Mechanisms in Reactions with Alicyclic Amines : Research on the reactions of related compounds like 3-methoxyphenyl with alicyclic amines has provided insights into reaction kinetics and mechanisms. These studies, which include the formation of zwitterionic intermediates in certain conditions, help in understanding the behavior of similar compounds in chemical reactions (Castro et al., 2001).

Synthesis and Structural Analysis

  • Asymmetric Synthesis and Structure Analysis : Asymmetric synthesis using related compounds as intermediates has been explored for various applications. For instance, the synthesis of clopidogrel hydrogen sulfate using a compound with a similar structure to 1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride demonstrates the potential for creating medically relevant molecules (Sashikanth et al., 2013).

Applications in Drug Development

  • Role in Developing Pharmacologically Active Compounds : The synthesis and evaluation of compounds with structures similar to 1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride have led to the development of pharmacologically active compounds. These include drugs with potential applications in areas like dopamine blocking (Jarboe et al., 1978).

Material Science and Organometallic Chemistry

  • Innovations in Material Science and Organometallic Chemistry : The synthesis of related compounds has been pivotal in the development of new materials and organometallic compounds. Such research has broad applications, ranging from industrial processes to novel material creation (Fischer et al., 2014).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(4-methoxyphenyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINDQKJMNKQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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